

(R)-Piperidin-3-ylmethanol hydrochloride

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Piperidin-3-ylmethanol hydrochloride

Cat. No.: B570889

[Get Quote](#)

An In-Depth Technical Guide to **(R)-Piperidin-3-ylmethanol Hydrochloride**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals.^{[1][2]} Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.^[3] However, the true challenge and opportunity lie in controlling its stereochemistry. The synthesis of enantiomerically pure piperidine derivatives is a critical task, as the biological activity of a drug molecule is often dictated by the specific arrangement of its atoms.^[4] This guide focuses on a particularly valuable chiral building block: **(R)-Piperidin-3-ylmethanol hydrochloride** (CAS No: 1124199-58-1).^[5] This synthon, featuring a hydroxymethyl group at the C3 position, provides a versatile handle for further chemical elaboration, making it a key intermediate in the synthesis of complex pharmaceutical agents.^[6] We will delve into the nuanced methodologies for its enantioselective synthesis, rigorous analytical characterization, and its pivotal role in the development of targeted therapies.

Section 1: Physicochemical and Structural Properties

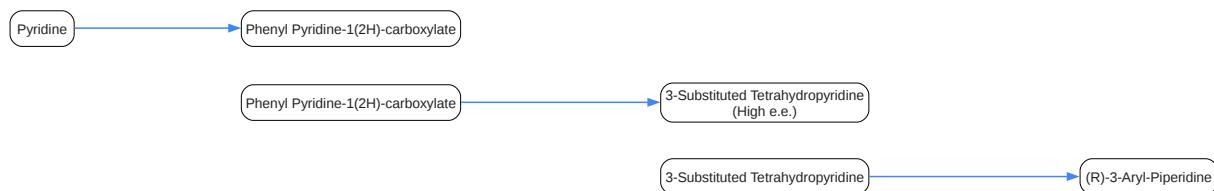
Understanding the fundamental properties of **(R)-Piperidin-3-ylmethanol hydrochloride** is essential for its effective use in synthesis and for developing appropriate analytical methods. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base.

Property	Value	Source
CAS Number	1124199-58-1	[5]
Molecular Formula	C ₆ H ₁₄ ClNO	[5] [7]
Molecular Weight	151.63 g/mol	[5] [7]
IUPAC Name	(3R)-piperidin-3-ylmethanol;hydrochloride	[8]
Appearance	White to off-white solid/powder	[9]
Purity	Typically ≥97%	[9]
Synonyms	3-(R)-Piperidinemethanol hydrochloride	[5]

Table 1: Key Physicochemical Properties of **(R)-Piperidin-3-ylmethanol hydrochloride**.

The structure consists of a piperidine ring with a hydroxymethyl substituent at the chiral C3-position. The 'R' designation defines the absolute stereochemistry at this center, which is paramount for its utility in constructing stereospecific drug molecules.

Section 2: Enantioselective Synthesis Strategies


The synthesis of enantiopure 3-substituted piperidines is a significant challenge in organic chemistry. The strategy must not only form the heterocyclic ring but also precisely control the stereocenter. Modern approaches have moved beyond classical resolution to more elegant and efficient catalytic asymmetric methods.

Core Synthetic Challenge: Achieving Enantioselectivity

The primary difficulty lies in differentiating the two enantiotopic faces of a prochiral precursor. A highly effective strategy involves the asymmetric functionalization of a pyridine or dihydropyridine ring, leveraging chiral catalysts to direct the reaction pathway. A leading methodology is the rhodium-catalyzed asymmetric reductive Heck reaction.^{[4][10]} This approach offers high enantioselectivity and broad functional group tolerance, making it suitable for complex molecule synthesis.^[10]

Workflow: Rhodium-Catalyzed Asymmetric Synthesis

This state-of-the-art, three-step process provides access to a wide variety of enantioenriched 3-substituted piperidines from simple pyridine.^[10]

[Click to download full resolution via product page](#)

Caption: Enantioselective synthesis of 3-substituted piperidines.

Detailed Experimental Protocol: Synthesis via Asymmetric Reductive Heck Reaction

This protocol is adapted from established methodologies for the enantioselective synthesis of 3-aryl-piperidines, which are direct precursors to compounds like (R)-Piperidin-3-ylmethanol.^{[4][10]}

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

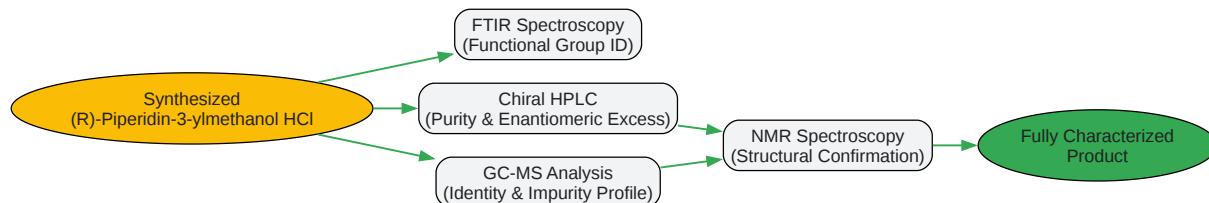
- Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methanol (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
- Reagent Addition: Add pyridine (20 mmol, 1.0 eq) followed by sodium borohydride (20.0 mmol, 1.0 eq).
- Activation: Add phenyl chloroformate (20 mmol, 1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
- Reaction: Stir the mixture at -78 °C for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
- Workup: Quench the reaction by slowly adding water (50 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (2 x 30 mL).
- Purification: Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

- Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (3 mol%) and the chiral ligand (S)-Segphos (7 mol%) to a vial.
- Solvent Addition: Outside the glovebox, seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times). Add degassed toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 eq).
- Activation: Stir the catalyst solution at 70 °C for 10 minutes until a homogeneous solution is formed.
- Coupling: Add the arylboronic acid (3.0 eq) followed by the dihydropyridine intermediate from Step 1 (1.0 eq).
- Reaction: Stir the resulting mixture at 70 °C for 20 hours. Monitor for completion by HPLC or GC-MS.

- Workup: Cool the reaction to room temperature and dilute with diethyl ether (5 mL). Filter through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

Step 3: Reduction to (R)-Piperidin-3-ylmethanol Note: This step is an adaptation for the specific target. The aryl group from Step 2 would be chosen to be convertible to a hydroxymethyl group, or a different boronic acid (e.g., one with a protected hydroxymethyl group) would be used.


- Setup: Dissolve the tetrahydropyridine product from Step 2 in ethanol in a hydrogenation vessel.
- Catalyst Addition: Add 10% Palladium on carbon (10% w/w) to the solution.
- Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.[11]
- Filtration: Carefully vent the vessel and filter the reaction mixture through celite to remove the catalyst.
- Salt Formation: Concentrate the filtrate. Dissolve the resulting free base in a suitable solvent like diethyl ether and add a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt.[12]
- Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield **(R)-Piperidin-3-ylmethanol hydrochloride**.

Section 3: Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized material. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow

A logical workflow ensures all critical quality attributes are assessed efficiently.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 7. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(r)-Piperidin-3-ylmethanol hydrochloride literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570889#r-piperidin-3-ylmethanol-hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com